molecular formula C23H18N2O3S B4162327 2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide

2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide

Cat. No. B4162327
M. Wt: 402.5 g/mol
InChI Key: OWMVMZARVMQRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is a chemical compound that has attracted a lot of attention from the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by inhibiting the activity of proteins involved in cell survival and proliferation pathways. It may also exert its antimicrobial effects by disrupting the cell membrane or inhibiting the synthesis of essential bacterial proteins. Its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that 2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. Additionally, it has been studied for its potential use as an antioxidant, with studies indicating its ability to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide in lab experiments is its potential as a multi-targeted agent. Its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation makes it a promising compound for further study. However, one of the limitations is the lack of information on its toxicity and potential side effects. Further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other anticancer drugs. Additionally, its potential as an antimicrobial agent warrants further investigation, particularly in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, its potential as an anti-inflammatory and antioxidant agent suggests its potential use in the treatment of various inflammatory and oxidative stress-related diseases.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-6-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. Additionally, it has been studied for its potential use as an anti-inflammatory agent, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-14-4-6-19-17(9-14)18(23(26)24-12-16-3-2-8-29-16)11-20(25-19)15-5-7-21-22(10-15)28-13-27-21/h2-11H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMVMZARVMQRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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